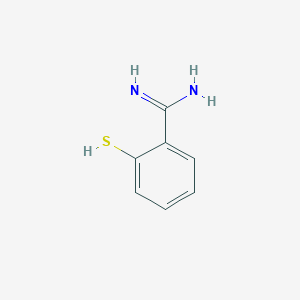
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine is a tripeptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a carboxyl group, and a cysteinyl residue, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine typically involves the condensation of L-cysteine, L-alloisoleucine, and a suitable amino acid derivative. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The reaction conditions usually include an inert atmosphere, controlled temperature, and pH to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine undergoes various chemical reactions, including:
Oxidation: The cysteinyl residue can undergo oxidation to form disulfide bonds, which can impact the compound’s stability and reactivity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cysteinyl residue can lead to the formation of disulfide-linked dimers, while substitution reactions can yield a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity modulation.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing the catalytic process. Additionally, its ability to form disulfide bonds can impact protein structure and function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-valine
- N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-valine
- N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-alloisoleucine
Uniqueness
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine is unique due to its specific amino acid composition and stereochemistry. The presence of L-alloisoleucine distinguishes it from other similar compounds, potentially leading to different biological activities and applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
79866-62-9 |
|---|---|
Molekularformel |
C15H27N3O6S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-amino-6-[[(2R)-1-[[(1S,2R)-1-carboxy-2-methylbutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C15H27N3O6S/c1-3-8(2)12(15(23)24)18-13(20)10(7-25)17-11(19)6-4-5-9(16)14(21)22/h8-10,12,25H,3-7,16H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9?,10+,12+/m1/s1 |
InChI-Schlüssel |
ISZJLVZGCVZWID-NWHKXXDESA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCCC(C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
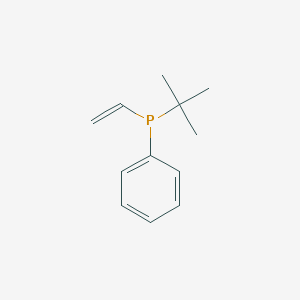

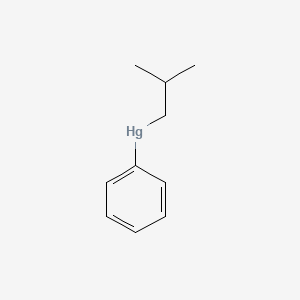
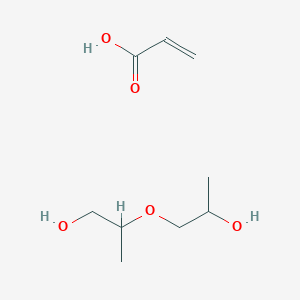
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
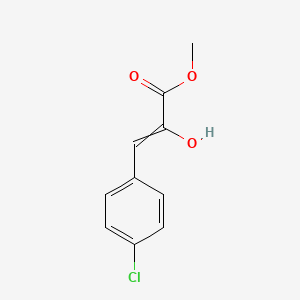
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
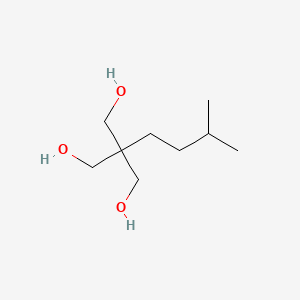
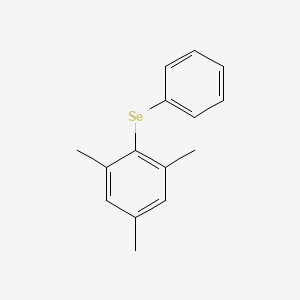

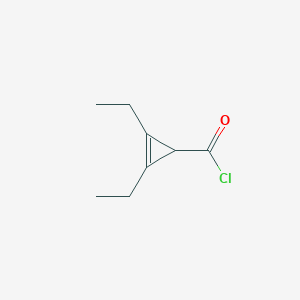
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
